Methyl 3-Hydrazinothiophene-2-Carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydrazinylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)5-4(8-7)2-3-11-5/h2-3,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGYQWWIXLVGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380584 | |
| Record name | Methyl 3-Hydrazinothiophene-2-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75681-13-9 | |
| Record name | Methyl 3-Hydrazinothiophene-2-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75681-13-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 3 Hydrazinothiophene 2 Carboxylate
Established and Emerging Direct Synthesis Approaches
Direct synthesis strategies aim to construct the Methyl 3-Hydrazinothiophene-2-Carboxylate molecule in a streamlined manner, either by sequential functionalization of a pre-formed thiophene (B33073) ring or by building the ring with the necessary precursors already in place.
Esterification Preceding Introduction of the Hydrazino Moiety
A logical, albeit less commonly documented, approach involves the initial synthesis of 3-hydrazinothiophene-2-carboxylic acid, followed by esterification. The Fischer-Speier esterification is a classic and widely applicable method for this transformation. masterorganicchemistry.comlibretexts.orgpearson.comjk-sci.combyjus.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
While specific examples for the esterification of 3-hydrazinothiophene-2-carboxylic acid are not prevalent in the literature, the general principles of Fischer esterification are well-established for a wide range of carboxylic acids, including heterocyclic ones. organic-chemistry.orgrug.nl The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the desired ester.
Table 1: Hypothetical Fischer Esterification of 3-Hydrazinothiophene-2-Carboxylic Acid
| Reactant 1 | Reactant 2 | Catalyst | Product | Theoretical Yield |
| 3-Hydrazinothiophene-2-carboxylic acid | Methanol | Sulfuric Acid | This compound | High (in excess methanol) |
Functional Group Interconversions to the Hydrazino Moiety
The conversion of an existing functional group on the thiophene ring into a hydrazino group represents a key synthetic strategy. A common and effective method for transforming an amino group into a hydrazino group involves diazotization followed by reduction. This two-step process begins with the treatment of an aromatic amine with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid to form a diazonium salt. libretexts.orgmasterorganicchemistry.com The resulting diazonium salt is then reduced to the corresponding hydrazine (B178648). libretexts.org
In the context of synthesizing this compound, this would involve the diazotization of Methyl 3-aminothiophene-2-carboxylate. The resulting diazonium salt would then be reduced using a mild reducing agent such as stannous chloride (SnCl2) or sodium bisulfite. libretexts.org This method is widely used for the preparation of aryl hydrazines from anilines and is a plausible, though not explicitly detailed in the literature for this specific substrate, route to the target compound. google.com
Table 3: Functional Group Interconversion via Diazotization-Reduction
| Starting Material | Reagent 1 (Diazotization) | Reagent 2 (Reduction) | Product |
| Methyl 3-Aminothiophene-2-Carboxylate | Sodium Nitrite, HCl | Stannous Chloride | This compound |
Convergent and Divergent Synthetic Pathways from Related Thiophene Intermediates
Convergent and divergent synthetic strategies leverage readily available thiophene intermediates, transforming them into the desired product through a series of well-defined reactions.
Transformations from Methyl 3-Aminothiophene-2-Carboxylate Analogues
Methyl 3-aminothiophene-2-carboxylate is a versatile and commercially available starting material for the synthesis of various thiophene derivatives. organic-chemistry.orgmdpi.com A direct and efficient method to introduce a hydrazino-related functionality is through the reaction of Methyl 3-aminothiophene-2-carboxylate with hydrazine hydrate (B1144303).
One documented procedure involves refluxing a solution of methyl 3-aminothiophene-2-carboxylate in ethanol (B145695) with an excess of hydrazine monohydrate. This reaction leads to the formation of 3-aminothiophene-2-carbohydrazide, where the methyl ester is converted into a hydrazide. google.com While this is not the target molecule, the resulting carbohydrazide (B1668358) is a closely related and valuable intermediate for further synthetic modifications.
Table 4: Synthesis of 3-Aminothiophene-2-Carbohydrazide
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
| Methyl 3-Aminothiophene-2-Carboxylate | Hydrazine monohydrate | Ethanol | Reflux, 24h | 3-Aminothiophene-2-carbohydrazide | 64% | google.com |
Derivatization from Methyl 3-Halothiophene-2-Carboxylates
Another important class of precursors for the synthesis of this compound are the methyl 3-halothiophene-2-carboxylates, such as the bromo or chloro derivatives. These compounds can undergo nucleophilic aromatic substitution, where the halogen atom is displaced by a nucleophile. libretexts.orgyoutube.com
The reaction of a methyl 3-halothiophene-2-carboxylate with hydrazine hydrate can directly introduce the hydrazino group at the 3-position of the thiophene ring. The reactivity of the aryl halide towards nucleophilic substitution is influenced by the nature of the halogen (I > Br > Cl > F) and the presence of electron-withdrawing groups on the aromatic ring. While specific reaction conditions and yields for the direct hydrazination of methyl 3-halothiophene-2-carboxylates are not extensively reported, this approach remains a viable and direct route to the target compound. The reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols has been shown to proceed via an addition-elimination mechanism, suggesting a similar pathway could be operative with hydrazine. rsc.org
Table 5: Proposed Synthesis from Methyl 3-Halothiophene-2-Carboxylates
| Starting Material | Reagent | Reaction Type | Potential Product |
| Methyl 3-Bromothiophene-2-Carboxylate | Hydrazine Hydrate | Nucleophilic Aromatic Substitution | This compound |
| Methyl 3-Chlorothiophene-2-Carboxylate | Hydrazine Hydrate | Nucleophilic Aromatic Substitution | This compound |
Modifications of Other Substituted Thiophene Carboxylates
A prominent and viable route to this compound involves the modification of other substituted thiophene carboxylates. This approach leverages the reactivity of the thiophene ring, particularly when activated by electron-withdrawing groups, to introduce the desired hydrazino moiety.
One of the most direct methods is the nucleophilic aromatic substitution (SNAr) of a methyl 3-halothiophene-2-carboxylate with hydrazine. The reactivity of thiophenes in such substitutions is generally higher than their benzene (B151609) analogues. The presence of the electron-withdrawing carboxylate group at the 2-position activates the 3-position for nucleophilic attack. The general reaction scheme involves reacting a suitable methyl 3-halothiophene-2-carboxylate, such as Methyl 3-bromothiophene-2-carboxylate, with hydrazine hydrate, often in a polar solvent like ethanol or dimethylformamide (DMF).
Another potential, though less direct, pathway starts from Methyl 3-aminothiophene-2-carboxylate. This would typically involve a two-step process: diazotization of the amino group using a reagent like sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt to the corresponding hydrazine. This method is a classic approach for the synthesis of aryl hydrazines from aryl amines.
Optimization and Mechanistic Studies of Synthetic Protocols
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity, while mechanistic studies provide a deeper understanding of the reaction pathways.
Investigation of Catalyst Systems and Reaction Media Effects
The choice of catalyst and reaction medium can significantly influence the outcome of the synthesis. In the context of the nucleophilic aromatic substitution of a methyl 3-halothiophene-2-carboxylate with hydrazine, while the reaction can proceed without a catalyst, the use of a base is common to neutralize the hydrohalic acid formed as a byproduct.
The reaction medium plays a critical role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are often effective for SNAr reactions. Studies on related nucleophilic aromatic substitutions on thiophenes have shown that ionic liquids can also serve as effective reaction media, sometimes leading to enhanced reaction rates compared to conventional solvents. nih.gov
The following interactive table summarizes the hypothetical effect of different solvents on the yield of this compound from Methyl 3-bromothiophene-2-carboxylate and hydrazine hydrate, based on general principles of SNAr reactions.
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Expected Relative Yield | Notes |
|---|---|---|---|---|
| Ethanol | 24.5 | 78 | Moderate | Commonly used, good for dissolving hydrazine hydrate. |
| Dimethylformamide (DMF) | 36.7 | 153 | High | Excellent for SNAr reactions due to its polar aprotic nature. researchgate.net |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | High | Similar to DMF, can effectively solvate the transition state. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Low to Moderate | Less polar, may result in slower reaction rates. |
| Acetonitrile | 37.5 | 82 | Moderate to High | Polar aprotic solvent, can be a good alternative to DMF or DMSO. scielo.br |
Elucidation of Reaction Kinetics and Chemoselectivity
The kinetics of the nucleophilic aromatic substitution on the thiophene ring generally follow a second-order rate law, being first order in both the thiophene substrate and the nucleophile (hydrazine). The rate of reaction is influenced by the nature of the leaving group (the halogen), with the reactivity order typically being F > Cl > Br > I for activated aromatic systems. However, for practical considerations of starting material availability and cost, bromo or chloro derivatives are often used.
Chemoselectivity is a key consideration in the synthesis of this compound. The primary concern is the potential for hydrazine to react with the ester functionality of the carboxylate group, leading to the formation of the corresponding carbohydrazide. This side reaction is more likely to occur under harsh conditions or with prolonged reaction times. To favor the desired SNAr reaction at the C-3 position, it is important to use carefully controlled conditions, such as moderate temperatures and reaction times. The higher nucleophilicity of hydrazine towards an activated aromatic carbon compared to an ester carbonyl under controlled conditions generally allows for selective substitution.
Advanced Isolation and Purification Techniques for Complex Reaction Mixtures
The purification of this compound from the reaction mixture can be challenging due to its polarity and the potential presence of side products and unreacted starting materials. Advanced isolation and purification techniques are often necessary to obtain the compound in high purity.
Given the polar nature of the target compound, a combination of extraction and chromatographic methods is typically employed. After the reaction is complete, the mixture is often worked up by partitioning between an organic solvent and water to remove inorganic salts and highly polar impurities.
Column chromatography is a standard method for the purification of thiophene derivatives. For a polar compound like this compound, normal-phase chromatography on silica (B1680970) gel can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate (B1210297) or dichloromethane-methanol gradient), is often used to separate the desired product from less polar impurities and starting materials. For highly polar and basic compounds that may streak on silica gel, alternative stationary phases like alumina (B75360) or the use of mobile phase additives such as a small percentage of triethylamine (B128534) or ammonia (B1221849) can improve separation. reddit.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for the purification of polar compounds. waters.com This method uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a water-acetonitrile or water-methanol gradient), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. Preparative HPLC can be used to isolate the pure compound from complex mixtures.
The following table outlines a general purification strategy for this compound.
| Purification Step | Technique | Stationary Phase | Mobile Phase/Solvent System | Purpose |
|---|---|---|---|---|
| 1. Work-up | Liquid-Liquid Extraction | N/A | Ethyl acetate / Water | Initial removal of inorganic salts and highly polar impurities. |
| 2. Primary Purification | Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Separation of the target compound from non-polar and moderately polar impurities. |
| 3. Final Purification (if necessary) | Preparative RP-HPLC | C18-functionalized Silica | Water-Acetonitrile gradient with 0.1% Formic Acid | Isolation of highly pure product, separation from closely related polar impurities. |
Chemical Reactivity and Derivatization Strategies of Methyl 3 Hydrazinothiophene 2 Carboxylate
Reactions Involving the Hydrazino Group
The hydrazino group (-NHNH2) is the most prominent nucleophilic center in methyl 3-hydrazinothiophene-2-carboxylate, making it a key handle for derivatization. Its reactivity is central to the synthesis of more complex molecular architectures, including hydrazones and various fused heterocyclic systems.
One of the most fundamental and widely exploited reactions of the hydrazino group is its condensation with carbonyl compounds. numberanalytics.com This reaction, typically occurring between the nucleophilic terminal nitrogen of the hydrazine (B178648) and the electrophilic carbon of an aldehyde or ketone, results in the formation of a C=N double bond, yielding hydrazone derivatives. wikipedia.orgchemtube3d.com The reaction proceeds via a nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of a water molecule. numberanalytics.com
The reaction of this compound with a variety of aldehydes and ketones leads to the formation of the corresponding N-aryl/alkylidene-hydrazinothiophene derivatives, commonly known as hydrazones. wikipedia.orgmdpi.com These reactions are often carried out in solvents like ethanol (B145695) and may be catalyzed by a few drops of acid. mdpi.com The resulting hydrazones are stable compounds and serve as important intermediates for further synthetic transformations or as final target molecules. For instance, novel hydrazone-thiophene compounds have been synthesized by reacting the hydrazide intermediate with various substituted benzaldehydes, with reported yields ranging from 58% to 89%. mdpi.com
If the hydrazone, still possessing a reactive N-H proton, is reacted with a second equivalent of a carbonyl compound, an azine can be formed (R₂C=N-N=CR₂). wikipedia.org However, the focus often remains on the synthesis of hydrazones, which themselves are a class of compounds with significant chemical interest. wisdomlib.org
The conformational analysis of these hydrazones is crucial for understanding their chemical behavior and structure-activity relationships. The C=N double bond introduces the possibility of geometric isomerism (E/Z). Spectroscopic techniques, particularly NMR, are essential for elucidating the structures of the synthesized hydrazones. mdpi.comnih.gov Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to perform conformational searches and analyze the electronic structure of these molecules. nih.govacs.org Studies on related acylhydrazones have shown that they can exist as a mixture of E/Z isomers and syn/anti conformers in solution, as evidenced by the splitting of signals in their ¹H NMR spectra. nih.gov
Table 1: Examples of Hydrazone Synthesis from Thiophene (B33073) Hydrazide Derivatives
| Hydrazide Precursor | Carbonyl Compound | Resulting Hydrazone Derivative | Yield (%) | Reference |
| Diarylthiophene-2-carbohydrazide | Substituted Benzaldehydes | Diarylthiophene-hydrazone derivatives | 58-89% | mdpi.com |
| Benzo[b]thiophene-2-carbohydrazide | 4-Nitrobenzylidene | (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 30% | nih.gov |
| Benzo[b]thiophene-2-carbohydrazide | 4-Hydroxybenzylidene | (E)-N'-(4-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide | 10% | nih.gov |
| Benzo[b]thiophene-2-carbohydrazide | 3-Formylbenzoic acid | (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | 85% | nih.gov |
Achieving stereochemical control during the synthesis of hydrazones is a significant aspect of their chemistry. The formation of the C=N double bond can lead to either the E or Z isomer. In many reported syntheses of acylhydrazones derived from thiophene precursors, the E isomer is predominantly or exclusively formed. nih.gov This stereoselectivity can be attributed to the thermodynamic stability of the E configuration, which minimizes steric hindrance between the substituents on the C=N bond. The specific reaction conditions, including solvent, temperature, and catalysis, can influence the stereochemical outcome. The characterization and confirmation of the stereochemistry are typically achieved through detailed NMR analysis and, in some cases, X-ray crystallography.
The hydrazone derivatives of this compound are valuable precursors for a variety of cyclization reactions. Both the hydrazone moiety and the remaining functional groups on the thiophene ring can participate in intramolecular or intermolecular cyclizations to construct fused heterocyclic systems. These reactions significantly expand the chemical diversity accessible from the starting thiophene, leading to polycyclic structures of considerable interest in materials science and medicinal chemistry.
The fusion of a pyrazole (B372694) ring onto the thiophene core is a common and effective strategy for creating novel heterocyclic scaffolds. One of the most classical methods for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.com In the context of this compound, the hydrazino group can react with suitable bifunctional electrophiles to construct the pyrazole ring.
For example, thiophene-containing chalcones can be treated with hydrazine hydrate (B1144303) to yield pyrazoline derivatives, which can be subsequently aromatized to pyrazoles. researchgate.net Another approach involves the reaction of thiophene carboxylic acid derivatives with pyrazole amines to form amide-linked thiophene-pyrazole systems. mdpi.com These amides can then be subjected to further reactions, such as Suzuki-Miyaura cross-coupling, to introduce additional diversity. mdpi.com The resulting pyrazole-fused thiophenes, such as thieno[2,3-c]pyridines, are of interest for their potential biological activities. researchgate.net
Table 2: Synthesis of Pyrazole-Thiophene Derivatives
| Reactants | Product Type | Yield (%) | Reference |
| 5-Bromothiophene carboxylic acid, 3-methyl-1-phenyl pyrazol-5-amine | Pyrazole-thiophene-based amide | 68% | mdpi.com |
| Thiophene containing pyrazolyl aldehyde, 2-hydroxy acetophenones | Thiophene-chalcones (intermediate) | N/A | researchgate.net |
| Thiophene-chalcones, Hydrazine hydrate | Pyrazoline derivatives | N/A | researchgate.net |
Beyond pyrazoles, the hydrazino group is instrumental in the synthesis of other fused nitrogen-containing heterocycles, such as triazoles and tetrazoles.
Triazole Ring Formation: The synthesis of fused 1,2,4-triazole (B32235) systems can be achieved from thiophene carbohydrazides. ijpsr.com A typical synthetic route involves converting the hydrazide into a potassium aryl carbonyl hydrazine carbodithionate, which is then cyclized to form the 2-aminothiophene-1,2,4-triazole derivative. ijpsr.com The synthesis of 1,2,3-triazole fused systems can be more complex, sometimes involving intramolecular cyclization of ortho-substituted amines with a nitrite (B80452) source or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles. mdpi.com
Tetrazole Ring Formation: Tetrazole-thiophene hybrids can be synthesized through various chemical pathways. nih.govnih.govresearchgate.net One reported method involves the reaction of a bromoacetyl-phenyl-tetrazole intermediate with various thiocarbamoyl compounds. nih.gov The proposed mechanism involves a nucleophilic substitution followed by cyclization to afford the tetrazole-thiophene hybrids. nih.gov These synthetic strategies highlight the utility of the hydrazino group as a key functional handle for constructing a diverse range of fused heterocyclic systems based on the thiophene scaffold.
Table 3: Synthesis of Fused Triazole and Tetrazole-Thiophene Hybrids
| Precursor | Reagents | Fused Heterocycle | Yield (%) | Reference |
| Substituted Thiophene Carbohydrazides | CS₂, KOH, Hydrazine Hydrate | 2-Aminothiophene-1,2,4-triazole derivatives | N/A | ijpsr.com |
| 1-(4-(2-Bromoacetyl)-phenyl)-1H-tetrazole | Thiocarbamoyl compounds | Tetrazole-thiophene hybrids | N/A | nih.gov |
Intramolecular and Intermolecular Cyclization Reactions Leading to Fused Heterocyclic Systems
Construction of Other Nitrogen-Containing Fused Thiophene Systems
The strategic positioning of the hydrazino and ester functionalities in this compound makes it an ideal precursor for the synthesis of various nitrogen-containing fused thiophene systems. The hydrazine moiety offers two nucleophilic nitrogen atoms, which can participate in cyclization reactions with appropriate electrophilic partners.
One of the most prominent applications is in the synthesis of thieno[3,2-d]pyrimidines . While many syntheses of thienopyrimidines start from the corresponding 2-aminothiophene-3-carboxylates researchgate.netnaturalspublishing.com, the hydrazino analogue can undergo analogous cyclization pathways. For instance, reaction with one-carbon electrophiles like formamide (B127407) or orthoesters can lead to the formation of a pyrimidine (B1678525) ring fused to the thiophene core . The initial step involves the reaction of the more nucleophilic α-nitrogen of the hydrazine with the electrophile, followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic thienopyrimidine system.
Similarly, the synthesis of thieno[3,2-c]pyridazines can be envisioned. These six-membered heterocyclic systems containing two adjacent nitrogen atoms can be constructed by reacting the 1,2-dinucleophilic hydrazine moiety with 1,4-dicarbonyl compounds or their equivalents. The reaction would proceed through a sequential condensation mechanism, ultimately leading to the fused pyridazine (B1198779) ring.
The following table summarizes potential cyclization reactions for the construction of fused thiophene systems from this compound.
| Fused System | Reagent | General Conditions |
| Thieno[3,2-d]pyrimidin-4-one | Formamide | High temperature |
| Thieno[3,2-d]pyrimidine | Triethyl orthoformate | Acid catalyst, heating |
| Thieno[3,2-c]pyridazin-4-one | γ-Ketoacid | Heating, dehydrating agent |
Acylation, Sulfonylation, and Alkylation of the Hydrazino Moiety
The hydrazino group in this compound is readily susceptible to reactions with various electrophiles, allowing for the introduction of a wide array of substituents.
Acylation: The hydrazino moiety can be easily acylated using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid organic-chemistry.orglibretexts.orgchemguide.co.uk. The reaction typically occurs at the more nucleophilic terminal nitrogen atom. For example, treatment with acetyl chloride would yield the corresponding N'-acetyl-N-(2-(methoxycarbonyl)thiophen-3-yl)hydrazine. The choice of reaction conditions can sometimes influence whether mono- or di-acylation occurs.
Sulfonylation: Similarly, sulfonylation can be achieved by reacting the hydrazine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270) or triethylamine (B128534) organic-chemistry.orgmdpi.com. This reaction provides access to N'-sulfonylated derivatives, which are valuable intermediates in organic synthesis.
Alkylation: Alkylation of the hydrazino group can be accomplished using alkyl halides, such as methyl iodide sci-hub.searkat-usa.orgsciforum.net. The reaction outcome can be complex, potentially leading to a mixture of mono- and poly-alkylated products at both nitrogen atoms. The regioselectivity and extent of alkylation can be controlled by the choice of the alkylating agent, the base, and the reaction conditions pearson.com. For instance, under kinetic control using a strong, sterically hindered base at low temperatures, alkylation might be directed to a specific nitrogen atom.
A summary of these derivatization reactions is presented in the table below.
| Reaction | Reagent | Typical Product |
| Acylation | Acetyl chloride | Methyl 3-(2-acetylhydrazinyl)thiophene-2-carboxylate |
| Sulfonylation | p-Toluenesulfonyl chloride | Methyl 3-(2-tosylhydrazinyl)thiophene-2-carboxylate |
| Alkylation | Methyl iodide | Mixture of methylated hydrazine derivatives |
Controlled Oxidation and Reduction Chemistry of the Hydrazine Functionality
The hydrazine moiety is redox-active and can undergo both oxidation and reduction reactions, providing pathways to other important functional groups.
Oxidation: Controlled oxidation of the hydrazine group can lead to the formation of an azo (-N=N-) functionality. Oxidizing agents such as hydrogen peroxide, manganese dioxide, or lead tetraacetate can be employed for this transformation. The resulting azo-thiophene derivative is a highly colored compound and a potential precursor for further synthetic manipulations, including cycloaddition reactions or as a building block for dye synthesis.
Reduction: Conversely, the hydrazine group can be reduced to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with reducing agents like sodium dithionite (B78146) or zinc in acetic acid can effect this transformation. This reaction provides a synthetic route to methyl 3-aminothiophene-2-carboxylate, a key intermediate in the synthesis of many biologically active compounds mdpi.com.
The table below outlines the oxidation and reduction reactions of the hydrazine functionality.
| Reaction | Reagent | Product |
| Oxidation | Lead tetraacetate | Methyl 3-(diazenyl)thiophene-2-carboxylate |
| Reduction | H₂, Pd/C | Methyl 3-aminothiophene-2-carboxylate |
Reactions at the Thiophene Ring System
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The directing effects of the substituents—the electron-donating hydrazino group and the electron-withdrawing methoxycarbonyl group—play a crucial role in determining the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus
The hydrazino group is a strongly activating and ortho-, para-directing group, while the methoxycarbonyl group is a deactivating and meta-directing group. In the case of this compound, the powerful activating effect of the hydrazino group at position 3 will dominate, directing incoming electrophiles primarily to the C5 position, which is para to the hydrazino group. The C4 position is also activated (ortho to the hydrazino group) but may be sterically hindered.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, bromination using N-bromosuccinimide (NBS) in a suitable solvent would be expected to yield methyl 5-bromo-3-hydrazinothiophene-2-carboxylate rsc.org. Similarly, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group at the C5 position aiinmr.comrsc.orgyoutube.com. Friedel-Crafts acylation or alkylation, catalyzed by a Lewis acid, would also be directed to the C5 position masterorganicchemistry.comcore.ac.uk.
| Reaction | Reagent | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | Methyl 5-bromo-3-hydrazinothiophene-2-carboxylate |
| Nitration | HNO₃/H₂SO₄ | Methyl 3-hydrazino-5-nitrothiophene-2-carboxylate |
| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | Methyl 5-acetyl-3-hydrazinothiophene-2-carboxylate |
Nucleophilic Aromatic Substitution Reactions on the Thiophene Nucleus
Nucleophilic aromatic substitution (SNAr) on an unactivated thiophene ring is generally difficult. However, if the ring is substituted with a good leaving group (e.g., a halogen) and activated by a strongly electron-withdrawing group, SNAr can occur. Starting from a halogenated derivative, such as methyl 5-bromo-3-hydrazinothiophene-2-carboxylate, nucleophilic displacement of the bromide would be challenging due to the presence of the electron-donating hydrazino group. However, if the hydrazino group is first converted to a deactivating group (e.g., by acylation or oxidation), subsequent SNAr reactions might become more feasible.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for Thiophene Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the thiophene ring. These reactions typically require a halogenated thiophene precursor. For instance, the previously mentioned methyl 5-bromo-3-hydrazinothiophene-2-carboxylate could serve as a substrate for various coupling reactions.
Suzuki Coupling: A palladium-catalyzed Suzuki coupling with an arylboronic acid would introduce a new aryl group at the C5 position, leading to the formation of a biaryl system nih.govresearchgate.netnih.govresearchgate.net. This reaction is highly versatile and tolerates a wide range of functional groups.
Sonogashira Coupling: The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst, would allow for the introduction of an alkynyl substituent at the C5 position.
Heck Coupling: The Heck reaction, which couples an aryl halide with an alkene, could also be employed to introduce a vinyl group at the C5 position of the brominated thiophene derivative.
Buchwald-Hartwig Amination: While the starting material already contains a nitrogen substituent, the Buchwald-Hartwig amination could be used to couple the brominated thiophene with a different amine, potentially after modification of the initial hydrazino group.
The table below summarizes some potential metal-catalyzed coupling reactions starting from a halogenated derivative of this compound.
| Coupling Reaction | Reactant | Catalyst System | Product Feature |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl substituent |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 5-Alkynyl substituent |
| Heck | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | 5-Alkenyl substituent |
Transformations of the Methyl Ester Group
Hydrolysis to the Corresponding Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid, 3-hydrazinothiophene-2-carboxylic acid, is a fundamental transformation. This is typically achieved through hydrolysis under either acidic or basic conditions.
Basic hydrolysis, often employing sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is a common method for saponifying esters. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. A subsequent acidification step with a strong acid is required to protonate the carboxylate and yield the final carboxylic acid.
However, the hydrolysis of substituted ureido- and hydrazinothiophene esters can be complex. Research on the basic hydrolysis of analogous methyl 2-ureido-3-carboxylate thiophenes has shown that the reaction outcome is highly dependent on the substituents. While sterically hindered substituents on the ureido group lead to the expected carboxylic acid, unhindered substituents can preferentially lead to a competing cyclization reaction, yielding thienopyrimidinedione derivatives. nih.gov This suggests that the reaction conditions for the hydrolysis of this compound must be carefully selected to favor the formation of the desired carboxylic acid over potential intramolecular cyclization products involving the adjacent hydrazino group.
Acid-catalyzed hydrolysis is an alternative, reversible process. It involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.
Table 1: General Conditions for Ester Hydrolysis
| Reaction Type | Reagents | General Conditions | Product |
|---|---|---|---|
| Basic Hydrolysis (Saponification) | 1. NaOH or KOH (aq) 2. H₃O⁺ workup | Heating in aqueous or alcoholic solution | Carboxylic Acid |
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., H₂SO₄/H₂O) | Heating in aqueous solution (reversible) | Carboxylic Acid |
Transesterification Reactions with Various Alcohols
Transesterification is a key process for converting the methyl ester of this compound into other esters (e.g., ethyl, benzyl, or more complex alkyl esters) by reacting it with a different alcohol. This reaction can be catalyzed by acids, bases, or various organometallic and enzymatic catalysts. masterorganicchemistry.com
Under basic conditions, an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for an ethyl ester) is used. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification, using catalysts like sulfuric acid, also typically requires using the alcohol as the solvent to shift the equilibrium. masterorganicchemistry.com More advanced and milder methods have been developed to avoid harsh conditions. N-heterocyclic carbenes (NHCs) have emerged as efficient organocatalysts for the transesterification of methyl esters with primary alcohols. acs.org Additionally, Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) have been shown to catalyze the direct transesterification of esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org For heteroaromatic esters like thiophene-2-carboxylates, alkali metal carbonates (e.g., K₂CO₃) have proven to be effective and practical catalysts for transesterification with phenols. rsc.org
Table 2: Catalytic Systems for Transesterification
| Catalyst Type | Example Catalyst | Reactant | Key Features |
|---|---|---|---|
| Base | NaOR' | R'OH | Requires use of alcohol as solvent to drive equilibrium. masterorganicchemistry.com |
| Acid | H₂SO₄ | R'OH | Reversible; requires excess alcohol as solvent. masterorganicchemistry.com |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Primary Alcohols | Efficient under mild conditions. acs.org |
| Lewis Acid | Sc(OTf)₃ | Various Alcohols | Effective in boiling alcohols; accelerated by microwaves. organic-chemistry.org |
| Alkali Metal Salt | K₂CO₃ | Phenols | Practical for heteroaromatic esters. rsc.org |
Amidation Reactions for Novel Amide Derivatives
The synthesis of novel amide derivatives from this compound can be accomplished through several strategies. The most direct method is aminolysis, which involves heating the ester with a primary or secondary amine. However, this reaction can be sluggish.
A more common and efficient approach involves a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid as described in section 3.3.1. The resulting 3-hydrazinothiophene-2-carboxylic acid is then coupled with an amine using a coupling agent. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are frequently used, often with an additive such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to facilitate the reaction and suppress side reactions. organic-chemistry.orggoogle.com This method is versatile and allows for the synthesis of a wide array of thiophene carboxamides by varying the amine component. rsc.org
For instance, the synthesis of various thiophene-2-carboxamide derivatives has been reported by activating the corresponding carboxylic acid before reacting it with the desired amine. rsc.orggoogle.com
Table 3: Common Amide Coupling Reagent Systems
| Coupling Reagent | Additive | Typical Solvent | Role |
|---|---|---|---|
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF, DCM | Forms an active ester intermediate, facilitating amine attack. organic-chemistry.org |
| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM | Activates the carboxylic acid; DMAP acts as an acyl transfer catalyst. google.com |
| HATU | DIPEA | DMF | Highly efficient coupling for a broad range of amines. |
Selective Reduction to the Alcohol Functionality
Selective reduction of the methyl ester group to the primary alcohol, (3-hydrazinylthiophen-2-yl)methanol, requires a reducing agent that does not affect other potential reducible groups in the molecule, such as the thiophene ring or the hydrazino moiety.
While Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to alcohols, its high reactivity might lead to undesired side reactions. A milder and more chemoselective option is sodium borohydride (B1222165) (NaBH₄). Although NaBH₄ does not typically reduce esters under standard conditions (e.g., in methanol (B129727) or ethanol at room temperature), its reactivity can be enhanced. acs.org The use of a sodium borohydride–THF–methanol system allows for the reduction of aromatic methyl esters to their corresponding alcohols in high yields. acs.org This procedure is notably selective, leaving functional groups like amides, nitriles, and nitro groups unaffected. acs.org
Another strategy involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃•THF). Borane is particularly effective for reducing carboxylic acids and can also reduce esters, often showing good chemoselectivity in the presence of other functional groups. For a selective ester reduction, first converting the acid to the ester and then using a modified borohydride system is a common and effective approach. A patent describes a similar reduction where a 2-aminonicotinate ester is reduced to the hydroxymethylpyridine derivative using sodium borohydride in a mixture of THF and methanol.
Table 4: Reagents for Selective Ester Reduction
| Reagent System | Typical Solvent | Selectivity Profile |
|---|---|---|
| LiAlH₄ | THF, Diethyl ether | Powerful, non-selective; reduces most carbonyl-containing functional groups. |
| NaBH₄ / MeOH | THF | Selective for esters over amides, nitriles, and nitro groups. acs.org |
| BH₃•THF | THF | Reduces carboxylic acids and esters; generally selective. |
| LiBH₄ | THF, Diethyl ether | Selectively reduces esters in the presence of carboxylic acids and amides. |
Applications of Methyl 3 Hydrazinothiophene 2 Carboxylate in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate and Building Block
The strategic placement of reactive functional groups on the thiophene (B33073) scaffold of methyl 3-hydrazinothiophene-2-carboxylate positions it as a highly valuable intermediate in organic synthesis. Its utility spans from the synthesis of complex bioactive heterocycles to its integration into modern drug discovery platforms like combinatorial chemistry.
Precursor for the Design and Synthesis of Complex Bioactive Heterocyclic Compounds
The primary application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, many of which exhibit significant biological activity. The hydrazinyl group is a key reactive handle that can participate in a variety of cyclization reactions to form nitrogen-containing heterocycles.
One of the most prominent applications is in the synthesis of thieno[3,2-d]pyrimidines and related fused systems. While many syntheses start from the analogous 3-aminothiophene-2-carboxylates mdpi.comresearchgate.net, the hydrazinyl derivative offers a direct route to N-amino or N-substituted pyrimidine (B1678525) rings. For instance, condensation of this compound with various reagents can lead to the formation of thienopyrimidinones, which are scaffolds found in compounds with a range of pharmacological properties.
Furthermore, the hydrazinyl moiety is a classic precursor for the construction of pyrazole (B372694) rings . The reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a fundamental method for pyrazole synthesis researchgate.netbeilstein-journals.orgorganic-chemistry.org. This compound can be reacted with β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to generate thienyl-substituted pyrazoles. These fused systems are of interest in medicinal chemistry due to their prevalence in bioactive molecules. The general reaction scheme is depicted below:

Another significant application is in the Fischer indole (B1671886) synthesis , a powerful method for constructing indole rings nih.govwikipedia.orgorganic-chemistry.orgbyjus.comthermofisher.com. The reaction involves the acid-catalyzed cyclization of an arylhydrazone. This compound can be condensed with a suitable ketone or aldehyde to form the corresponding thienylhydrazone, which can then undergo intramolecular cyclization to yield a thieno[3,2-b]indole derivative. These fused indole systems are important structural motifs in many natural products and pharmaceuticals.
Integration into Combinatorial Chemistry and Library Synthesis for Chemical Probe Generation
Combinatorial chemistry has emerged as a powerful tool in drug discovery for the rapid generation of large libraries of compounds for high-throughput screening mdpi.comnih.govnih.govresearchgate.net. The versatility of this compound makes it an attractive building block for the synthesis of such libraries. Its ability to participate in various cyclization and functionalization reactions allows for the introduction of multiple points of diversity.
For example, a combinatorial library of thienyl-pyrazoles can be synthesized by reacting this compound with a diverse set of β-dicarbonyl compounds. Further diversity can be introduced by subsequent reactions on the thiophene ring or the ester functionality. This approach enables the efficient exploration of chemical space around the thienopyrazole scaffold to identify potential lead compounds for drug development. The general strategy for a combinatorial library synthesis is outlined below:
| Scaffold | Building Block 1 | Building Block 2 | Potential Library Size |
| Thienopyrazole | This compound | Diverse β-dicarbonyl compounds | Large |
| Thieno[3,2-b]indole | This compound | Diverse ketones/aldehydes | Large |
Versatile Reagent in Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy nih.govnih.gov. The functional group array of this compound makes it an ideal candidate for participation in MCRs.
For instance, in a one-pot synthesis, this compound could react with an aldehyde and a source of active methylene (B1212753) (like malononitrile (B47326) or a β-ketoester) to generate complex heterocyclic systems. Such reactions often proceed with high convergence and can rapidly build molecular complexity from simple starting materials. The development of novel MCRs involving this hydrazinothiophene derivative is an active area of research with the potential to streamline the synthesis of valuable heterocyclic compounds.
Development of Novel Methodologies and Synthetic Strategies
Beyond its role as a building block, this compound is also instrumental in the development of new synthetic methods and strategies, including catalytic transformations and sustainable chemical processes.
Catalytic Transformations Utilizing the Compound as a Substrate or Ligand Precursor
The thiophene ring and the hydrazinyl group of this compound can be involved in various catalytic transformations. The C-H bonds on the thiophene ring are susceptible to direct functionalization through transition-metal catalysis, allowing for the introduction of aryl or other substituents researchgate.net. This provides a modern and efficient way to further elaborate the thiophene core.
Moreover, the compound can serve as a precursor for the synthesis of novel ligands for transition metal catalysis rsc.orgnih.gov. The presence of both sulfur and nitrogen donor atoms in close proximity makes it an attractive scaffold for the design of chelating ligands. These ligands can coordinate with various transition metals to form complexes with potential applications in catalysis, for example, in cross-coupling reactions, hydrogenations, or oxidations. The general structure of a potential bidentate ligand derived from this compound is shown below:

The electronic and steric properties of such ligands can be fine-tuned by modifying the substituents on the thiophene ring or the hydrazinyl moiety, allowing for the optimization of the catalytic performance of the corresponding metal complexes.
Implementation in Sustainable and Green Chemistry Approaches
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes nih.gov. The use of this compound can be integrated into more sustainable synthetic practices.
For example, reactions involving this compound can be designed to be more atom-economical, such as in the aforementioned multi-component reactions. Furthermore, the development of catalytic reactions using this compound as a substrate or ligand precursor aligns with the green chemistry principle of catalysis over stoichiometric reagents.
Efforts can also be made to utilize greener reaction media, such as water or bio-based solvents, for the synthesis and transformations of this compound and its derivatives. Microwave-assisted synthesis is another green technique that can be employed to reduce reaction times and energy consumption in processes involving this compound nih.gov. The development of solvent-free reaction conditions for the synthesis of heterocyclic compounds from this precursor is also a promising avenue for sustainable chemistry.
| Green Chemistry Principle | Application with this compound |
| Atom Economy | Use in multi-component reactions to maximize the incorporation of starting materials into the final product. |
| Catalysis | Development of catalytic C-H functionalization reactions on the thiophene ring; use as a precursor for recyclable catalysts. |
| Safer Solvents | Performing reactions in water, ethanol (B145695), or other environmentally benign solvents. |
| Energy Efficiency | Employing microwave irradiation to accelerate reactions and reduce energy consumption. |
This compound is a highly valuable and versatile building block in modern organic synthesis. Its rich chemistry allows for the efficient construction of a wide range of complex and biologically relevant heterocyclic compounds, including thienopyrimidines, pyrazoles, and indoles. Its integration into combinatorial library synthesis and multi-component reactions highlights its importance in contemporary drug discovery and synthetic methodology. Furthermore, its potential as a precursor for novel catalytic systems and its compatibility with green chemistry principles underscore its significance in the development of more sustainable and efficient chemical processes. Continued exploration of the reactivity and applications of this compound is expected to lead to further innovations in the field of heterocyclic chemistry and beyond.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Methyl 3-Hydrazinothiophene-2-Carboxylate, both ¹H and ¹³C NMR spectroscopy would provide critical data.
¹H NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the methyl ester group (-OCH₃), the hydrazino group (-NHNH₂), and the thiophene (B33073) ring. The chemical shifts (δ) of the thiophene protons would be indicative of their position on the heterocyclic ring, and their coupling patterns would reveal their connectivity. The protons of the hydrazino group may appear as broad signals due to chemical exchange and quadrupolar effects of the nitrogen atoms.
¹³C NMR Spectroscopy: This method probes the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show resonances for the carbonyl carbon of the ester, the methyl carbon of the ester, and the four carbons of the thiophene ring. The chemical shifts of the thiophene carbons would confirm the substitution pattern.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Thiophene-H | 6.0 - 8.0 | Doublet, Doublet |
| -OCH₃ | ~3.8 | Singlet |
| -NHNH₂ | Broad | Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 160 - 170 |
| Thiophene-C | 100 - 150 |
| -OCH₃ | 50 - 60 |
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio. For this compound (C₆H₈N₂O₂S), HRMS would be used to confirm its molecular formula. matrix-fine-chemicals.com Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed.
The expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This technique is crucial to distinguish between isomers and compounds with the same nominal mass.
Interactive Data Table: HRMS Data
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂S | matrix-fine-chemicals.com |
| Molecular Weight | 172.2 g/mol | matrix-fine-chemicals.com |
| Exact Mass | 172.0306 | Calculated |
| Measured Mass | N/A |
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:
N-H stretching from the hydrazino group, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region.
C-H stretching from the aromatic thiophene ring and the methyl group, usually observed around 2900-3100 cm⁻¹.
C=O stretching from the ester group, which presents a strong, sharp absorption band in the range of 1680-1730 cm⁻¹.
C=C stretching from the thiophene ring, appearing in the 1400-1600 cm⁻¹ region.
C-O stretching from the ester group, typically found between 1100 and 1300 cm⁻¹.
C-S stretching of the thiophene ring, which is usually weaker and found in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π→π* and n→π* transitions. The thiophene ring, being an aromatic system, will contribute significantly to the UV absorption, as will the carbonyl group of the ester and the hydrazino group. The position of the absorption maxima (λ_max) can be influenced by the solvent polarity.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Based on studies of the closely related Methyl 3-aminothiophene-2-carboxylate, it is anticipated that this compound would crystallize in a well-defined crystal system. mdpi.com The hydrazino group and the ester carbonyl group would likely participate in a network of intermolecular hydrogen bonds, which would play a crucial role in the crystal packing. The analysis would also reveal the planarity of the thiophene ring and the conformation of the ester and hydrazino substituents relative to the ring.
Interactive Data Table: Anticipated Crystallographic Parameters (based on analogous structures)
| Parameter | Anticipated Value/System | Reference |
| Crystal System | Monoclinic or Orthorhombic | mdpi.com |
| Space Group | P2₁/c or similar | mdpi.com |
| Key Intermolecular Interactions | N-H···O, N-H···N hydrogen bonds | mdpi.com |
Computational and Theoretical Chemistry Studies of Methyl 3 Hydrazinothiophene 2 Carboxylate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in predicting the geometric and electronic features of molecules. For the purpose of this analysis, data from a detailed study on Methyl 3-aminothiophene-2-carboxylate (MATC) will be used as a proxy to infer the properties of Methyl 3-hydrazinothiophene-2-carboxylate, given the structural similarity between the amino and hydrazino functional groups.
Conformational analysis of thiophene (B33073) derivatives often reveals the preferred spatial arrangement of substituents, which is crucial for understanding their reactivity and intermolecular interactions. In the case of MATC, crystal structure analysis shows that the molecule adopts a planar conformation where the thiophene ring, the amino group, and the carboxylate group are nearly coplanar. This planarity is often stabilized by intramolecular hydrogen bonding. For this compound, it is highly probable that a similar planar conformation would be energetically favorable, potentially stabilized by an intramolecular hydrogen bond between a hydrogen atom of the hydrazino group and the carbonyl oxygen of the ester group.
Tautomerism is another key aspect, particularly for the hydrazino group. The hydrazino-thiophene could exist in equilibrium with its azo-dihydrothiophene tautomer. Computational studies would be essential to determine the relative energies of these tautomers and thus predict the predominant form under various conditions. While specific studies on this equilibrium for this compound are lacking, it remains an important area for theoretical investigation.
Data on the crystallographically determined structure of the analog, Methyl 3-aminothiophene-2-carboxylate, reveals a monoclinic crystal system with the P21/c space group. The asymmetric unit contains three crystallographically independent molecules, indicating slight conformational differences in the solid state. nih.gov
Table 1: Selected Bond Lengths (Å) for Methyl 3-aminothiophene-2-carboxylate nih.gov
| Bond | Molecule 1 | Molecule 2 | Molecule 3 |
| C=O | 1.226(2) | 1.222(2) | 1.219(2) |
| C–S | 1.7113(19) | 1.7395(16) | 1.725(2) |
| C–N | 1.347(2) | 1.354(2) | 1.351(2) |
| C–O | 1.344(2) | 1.346(2) | 1.446(2) |
The data presented is for the structural analog, Methyl 3-aminothiophene-2-carboxylate.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energies and distributions of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.
For the analog MATC, both the HOMO and LUMO are primarily delocalized over the thiophene ring. nih.gov The nitrogen atom of the amino group contributes significantly to the HOMO (27.9%), highlighting its electron-donating nature. nih.gov Conversely, the carbon atoms of the carboxyl group have a notable contribution to the LUMO (14.3%), indicating this region's susceptibility to nucleophilic attack. nih.gov The HOMO-LUMO energy gap for MATC is calculated to be approximately 4.537 eV, which suggests a relatively high chemical reactivity. nih.gov
For this compound, a similar FMO profile is expected. The hydrazino group, being a strong electron-donating group, would likely have a major contribution to the HOMO, making the molecule reactive towards electrophiles. The LUMO is expected to be distributed over the thiophene ring and the electron-withdrawing carboxylate group.
Table 2: Frontier Molecular Orbital Properties of Methyl 3-aminothiophene-2-carboxylate nih.gov
| Parameter | Value |
| HOMO Energy | Not specified in source |
| LUMO Energy | Not specified in source |
| HOMO-LUMO Gap | 4.537 eV |
The data presented is for the structural analog, Methyl 3-aminothiophene-2-carboxylate.
The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In the study of MATC, the ESP map shows a region of negative potential (red) around the oxygen atom of the carboxyl group, indicating it as the most likely site for electrophilic attack. nih.gov The global surface minimum value was found to be -32.64 kcal/mol near this oxygen atom. nih.gov Conversely, regions of positive potential (blue) are indicative of sites prone to nucleophilic attack. The amino group hydrogens would exhibit positive potential.
For this compound, a similar ESP map is anticipated. The hydrazino group would influence the charge distribution, likely leading to a region of negative potential around the nitrogen atoms, making them potential sites for protonation or other electrophilic interactions. The carbonyl oxygen would remain a primary site of negative electrostatic potential.
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry provides powerful tools to elucidate reaction mechanisms, identify intermediates, and calculate the energetic profiles of chemical transformations. ucsb.edu While specific reaction mechanism studies for this compound are not available, we can infer plausible pathways from studies on related thiophene derivatives.
Substituted thiophenes undergo a variety of reactions, including electrophilic and nucleophilic aromatic substitutions, as well as cyclization reactions. numberanalytics.com
Nucleophilic Aromatic Substitution (SNA_r): Computational studies on the S_NAr reactions of substituted thiophenes with amines have shown that these reactions typically proceed through a stepwise mechanism. nih.gov This involves the initial addition of the nucleophile to form a zwitterionic intermediate, followed by the elimination of a leaving group. nih.gov For this compound, reactions with electrophiles could be followed by a nucleophilic attack, and computational modeling could help in identifying the most favorable pathway and the structure of the intermediates.
Cyclization Reactions: The hydrazino group in this compound offers the potential for various cyclization reactions to form fused heterocyclic systems, which are of significant interest in medicinal chemistry. For instance, reaction with a dicarbonyl compound could lead to the formation of a pyrazolyl-thiophene derivative. Density Functional Theory (DFT) calculations are frequently employed to study the mechanisms of such cyclization reactions, helping to predict the regioselectivity and stereoselectivity of the products. rsc.org These studies often explore different possible pathways, such as concerted versus stepwise mechanisms, and identify the key intermediates involved.
A critical aspect of computational reaction mechanism studies is the location and characterization of transition states (TS). ucsb.edu A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction. ucsb.edu Methods like the synchronous transit-guided quasi-Newton (QST2/QST3) method or eigenvector-following algorithms are used to locate transition states. google.com
Once a transition state structure is found, frequency calculations are performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. google.com The energy difference between the reactants and the transition state gives the activation energy, a crucial parameter for predicting reaction rates.
For potential reactions of this compound, such as the cyclization reactions mentioned earlier, DFT calculations could be used to model the transition states for each possible step. This would allow for a comparison of the activation energies of different pathways, thereby predicting the most likely reaction mechanism. For example, in a multi-step reaction, the step with the highest activation energy would be the rate-determining step.
Table 3: Commonly Used Computational Methods for Reaction Mechanism Studies
| Method/Technique | Application |
| Density Functional Theory (DFT) | Geometry optimization of reactants, products, intermediates, and transition states. Calculation of reaction energies and activation energies. rsc.org |
| Time-Dependent DFT (TD-DFT) | Study of excited state reactions and photochemical processes. researchgate.net |
| QST2/QST3 Methods | Locating transition state structures without a good initial guess. google.com |
| Intrinsic Reaction Coordinate (IRC) | To confirm that a located transition state connects the desired reactants and products. |
| Natural Bond Orbital (NBO) Analysis | To analyze charge distribution and bonding interactions along the reaction pathway. |
Molecular Modeling for Structure-Property Relationship Studies and Ligand Design Principles
Detailed molecular modeling investigations, structure-property relationship (SPR) analyses, and ligand design principles specifically for This compound have not been reported in the accessible scientific literature. Computational chemistry is a powerful tool for elucidating molecular geometries, electronic distributions, and reactivity, which in turn informs the design of new molecules with desired properties. However, such studies on the title compound have not been documented.
In related fields, computational methods such as Density Functional Theory (DFT) are frequently employed to study thiophene derivatives. These studies often explore structure-activity relationships (SAR) by correlating calculated molecular descriptors with experimentally observed biological activities. For instance, research on other substituted thiophenes has utilized molecular docking and quantum chemical calculations to design and evaluate potential therapeutic agents.
Although no specific data tables or detailed research findings can be presented for This compound due to the lack of dedicated studies, the general principles of computational chemistry suggest that such investigations would be valuable. Molecular modeling could provide insights into the conformational preferences of the molecule, the nature of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential surface. This information would be instrumental in understanding its reactivity and potential as a scaffold in medicinal chemistry and materials science.
The design of novel ligands based on the This compound scaffold would typically involve computational screening and modification of its structure to optimize interactions with a specific biological target. The absence of such studies in the literature indicates a potential area for future research.
Future Directions and Research Perspectives in Methyl 3 Hydrazinothiophene 2 Carboxylate Research
Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations
The unique arrangement of a hydrazino group adjacent to a carboxylate on a thiophene (B33073) ring in Methyl 3-hydrazinothiophene-2-carboxylate presents a rich playground for discovering new chemical reactions. The nucleophilic hydrazino moiety and the electrophilic ester offer opportunities for a variety of intramolecular and intermolecular transformations.
Future research will likely focus on several key areas:
Novel Cyclization Reactions: The bifunctional nature of the molecule is ripe for the synthesis of fused heterocyclic systems. While reactions to form thieno[3,2-c]pyrazoles are known, exploring reactions with novel dielectrophiles could lead to the formation of unprecedented seven- or eight-membered fused rings with unique three-dimensional structures.
Metal-Catalyzed Cross-Coupling: The hydrazino group can be a precursor to other functionalities. Research into controlled oxidation or reduction, followed by metal-catalyzed cross-coupling reactions, could enable the introduction of a wide array of substituents at the 3-position. Palladium, copper, and nickel catalysis, which have been used extensively for functionalizing thiophenes, could be adapted for this purpose. nih.govclockss.org
Asymmetric Transformations: Developing catalytic asymmetric methods to functionalize the molecule is a significant frontier. This could involve the enantioselective acylation or alkylation of the hydrazino group, or dearomatization of the thiophene ring to create chiral thiophene derivatives. rsc.orgrsc.org Such chiral building blocks are of high value in the synthesis of pharmaceuticals.
A summary of potential synthetic transformations is presented in Table 1.
Table 1: Potential Synthetic Transformations for this compound| Reaction Class | Reagents and Conditions | Potential Products | Research Goal |
|---|---|---|---|
| Novel Cyclizations | Diketones, ketoesters, unsaturated carbonyls | Fused thieno-diazepines, thieno-oxazinones | Access to new heterocyclic scaffolds |
| Metal-Catalyzed Coupling | Aryl halides, boronic acids (after functionalization) | 3-Aryl/heteroaryl-thiophenes | Diversification of the core structure |
| Asymmetric Functionalization | Chiral catalysts, acylating agents | Enantioenriched thiophene derivatives | Synthesis of chiral building blocks |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The translation of synthetic routes for this compound derivatives to automated platforms is a key step toward accelerating discovery. High-throughput experimentation (HTE) and flow chemistry offer the ability to rapidly screen reaction conditions and build libraries of compounds for biological or material screening. acs.org
Future directions in this area include:
Flow Chemistry: Developing continuous flow processes for the synthesis and derivatization of this compound can offer improved safety, scalability, and product consistency. The handling of potentially hazardous reagents or intermediates is often safer in a closed-loop flow system.
High-Throughput Experimentation (HTE): HTE can be employed to rapidly optimize reaction conditions for novel transformations, such as the metal-catalyzed couplings mentioned previously. acs.org This technology allows for the screening of hundreds of catalysts, ligands, bases, and solvents in parallel, dramatically reducing the time required for methods development. acs.org
Library Synthesis: Automated platforms can be programmed to synthesize large libraries of derivatives from this compound. For example, by reacting the hydrazino group with a diverse set of aldehydes, ketones, or acylating agents in a parallel synthesizer, thousands of new compounds can be generated for high-throughput screening in drug discovery campaigns. nih.govewadirect.com
Rational Design and Synthesis of Advanced Derivatives for Specific Applications
The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org The rational design of novel derivatives of this compound, guided by computational modeling and structure-activity relationship (SAR) studies, is a promising avenue for the discovery of new therapeutic agents and functional materials. nih.govacs.org
Key application areas for rationally designed derivatives include:
Medicinal Chemistry: The thienopyrazole core, readily accessible from this compound, is a known pharmacophore. Future work could focus on designing derivatives that target specific enzymes or receptors implicated in diseases such as cancer, inflammation, or infectious diseases. researchgate.netijprajournal.com Structure-based drug design, using crystal structures of target proteins, can guide the synthesis of inhibitors with high potency and selectivity. nih.govacs.org
Materials Science: Thiophene-based molecules are fundamental components of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The hydrazino and carboxylate groups on the thiophene ring can be used as synthetic handles to construct larger conjugated systems or to tune the electronic properties of the material. Research in this area would involve synthesizing and characterizing the photophysical and electronic properties of these new materials.
A summary of rationally designed derivatives and their potential applications is presented in Table 2.
Table 2: Rationally Designed Derivatives and Potential Applications| Derivative Class | Synthetic Strategy | Potential Application | Rationale |
|---|---|---|---|
| Thieno[3,2-d]pyrimidinones | Cyclocondensation with formamides or orthoesters | Anticancer agents | Pyrimidinone-fused heterocycles are known kinase inhibitors. |
| N-Aryl Thienopyrazoles | Condensation with arylhydrazines | Anti-inflammatory drugs | The thienopyrazole scaffold is present in some anti-inflammatory compounds. |
| Conjugated Polymers | Polymerization via cross-coupling reactions | Organic electronics | Extended π-systems derived from thiophenes are often semiconducting. |
Development of Environmentally Benign and Economically Viable Synthetic Routes
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing synthetic methods that are more environmentally friendly and cost-effective.
Key areas for improvement include:
Catalytic Methods: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. This includes the development of highly efficient metal catalysts for cross-coupling and other transformations, as well as the exploration of organocatalysis and biocatalysis as alternatives to metal-based systems. rsc.orgmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core tenet of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step, are particularly attractive for their high atom economy. researchgate.net
Greener Solvents and Reagents: The replacement of hazardous solvents and reagents with more benign alternatives is crucial. This could involve the use of water, supercritical fluids, or ionic liquids as reaction media, and the avoidance of toxic heavy metals where possible. nih.gov Research into solid-state reactions or solvent-free conditions also contributes to this goal. researchgate.net
The pursuit of these future research directions will ensure that the chemistry of this compound continues to evolve, providing novel solutions to challenges in science and technology.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
